1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1-butyl-1H-indole-4-boronic acid with a halide under palladium-catalyzed conditions. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of catalyst, solvent, and reaction conditions can be optimized to increase yield and reduce by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the boronic acid group.
Substitution: Substitution reactions, such as Suzuki-Miyaura cross-coupling, are commonly used to introduce different substituents at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as palladium on carbon (Pd/C) or palladium(II) chloride, are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction can produce boronic esters or boronic acids.
Substitution: Substitution reactions can yield various biaryl compounds or substituted indoles.
Scientific Research Applications
1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in biological studies to investigate enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary based on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is similar to other boronic acid derivatives, such as:
Boronic esters: These compounds have similar reactivity and are often used in cross-coupling reactions.
Indole derivatives: Other indole-based compounds with different substituents can exhibit similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity. The presence of the butyl group and the boronic acid moiety provides distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2/c1-6-7-12-20-13-11-14-15(9-8-10-16(14)20)19-21-17(2,3)18(4,5)22-19/h8-11,13H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBHUTWUHGBORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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